1-(5-methylfuran-2-yl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone 1-(5-methylfuran-2-yl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Brand Name: Vulcanchem
CAS No.: 632292-95-6
VCID: VC15450563
InChI: InChI=1S/C21H18N4O2S/c1-15-12-13-19(27-15)18(26)14-28-21-24-23-20(22-16-8-4-2-5-9-16)25(21)17-10-6-3-7-11-17/h2-13H,14H2,1H3,(H,22,23)
SMILES:
Molecular Formula: C21H18N4O2S
Molecular Weight: 390.5 g/mol

1-(5-methylfuran-2-yl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

CAS No.: 632292-95-6

Cat. No.: VC15450563

Molecular Formula: C21H18N4O2S

Molecular Weight: 390.5 g/mol

* For research use only. Not for human or veterinary use.

1-(5-methylfuran-2-yl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone - 632292-95-6

Specification

CAS No. 632292-95-6
Molecular Formula C21H18N4O2S
Molecular Weight 390.5 g/mol
IUPAC Name 2-[(5-anilino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(5-methylfuran-2-yl)ethanone
Standard InChI InChI=1S/C21H18N4O2S/c1-15-12-13-19(27-15)18(26)14-28-21-24-23-20(22-16-8-4-2-5-9-16)25(21)17-10-6-3-7-11-17/h2-13H,14H2,1H3,(H,22,23)
Standard InChI Key GJUZPIOWDJLNIH-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(O1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)NC4=CC=CC=C4

Introduction

1-(5-methylfuran-2-yl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound belonging to the class of triazole derivatives. It incorporates both a furan ring and a triazole moiety, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and agricultural chemistry as a fungicide or pesticide.

Synthesis Methods

The synthesis of 1-(5-methylfuran-2-yl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multi-step reactions starting from simpler precursors. Common methods include the use of solvents like dimethylformamide or ethanol to facilitate reactions at elevated temperatures. Specific conditions such as controlled temperatures and pH levels are crucial to favor the desired reactions while minimizing side products.

Synthesis Steps

  • Precursor Preparation: The synthesis begins with the preparation of necessary precursors, which may involve reactions to form the furan and triazole rings.

  • Coupling Reactions: The furan and triazole moieties are then coupled using appropriate reagents and catalysts, such as palladium for cross-coupling reactions.

  • Purification: The final product is purified using techniques like recrystallization or chromatography.

Biological Activities and Potential Applications

Compounds with similar structures to 1-(5-methylfuran-2-yl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone exhibit promising biological activities, including anticancer effects through apoptosis induction and modulation of signaling pathways. In agricultural chemistry, its potential use as a fungicide or pesticide is attributed to its bioactive properties.

Biological Activity Table

ActivityMechanismPotential Use
AnticancerApoptosis induction, signaling pathway modulationDrug development
Fungicidal/PesticidalBioactive propertiesAgricultural chemistry

Analytical Techniques

The structure and purity of synthesized compounds are confirmed using spectral data such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), along with mass spectrometry and elemental analysis.

Analytical Techniques Table

TechniquePurpose
NMR SpectroscopyConfirm molecular structure
IR SpectroscopyIdentify functional groups
Mass SpectrometryDetermine molecular weight
Elemental AnalysisConfirm elemental composition

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